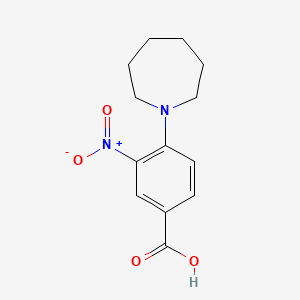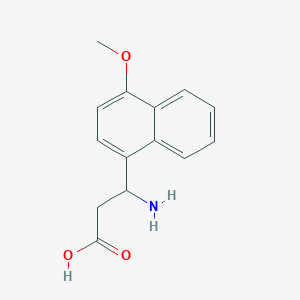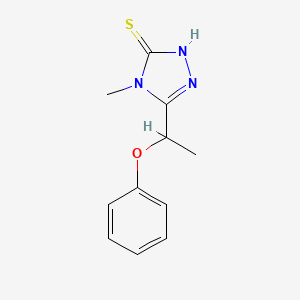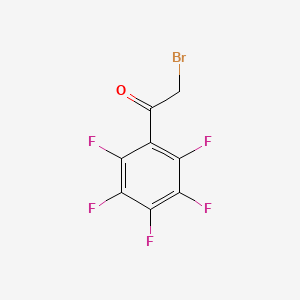
五フッ化フェナシルブロミド
概要
説明
Pentafluorophenacyl bromide is a chemical compound with the molecular formula C8H2BrF5O and a molecular weight of 289 g/mol . It is primarily used as a derivatizing agent in analytical chemistry, where it reacts with various functional groups to form stable and easily detectable derivatives. This makes it valuable for analyzing complex mixtures using techniques like gas chromatography and high-performance liquid chromatography.
科学的研究の応用
Pentafluorophenacyl bromide has a wide range of applications in scientific research:
Analytical Chemistry: It is used to derivatize carboxylic acids, phenols, and sulfonamides for electron-capture detection in gas chromatography.
Environmental Science: It helps in the analysis of trace levels of halogenated phenols in air, water, and sediment samples.
Biological Research: It is used to study the interactions of various biomolecules by forming stable derivatives that can be easily analyzed.
Industrial Applications: It is employed in the analysis of trace organics in asphalt and other industrial materials.
準備方法
Synthetic Routes and Reaction Conditions: Pentafluorophenacyl bromide can be synthesized through a multi-step reaction starting from pentafluorobenzonitrile . The process involves bromination and other chemical transformations under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of pentafluorophenacyl bromide involves large-scale bromination reactions using bromine and pentafluorobenzonitrile as starting materials. The reaction is carried out in specialized reactors designed to handle the corrosive nature of bromine and the need for precise temperature control .
化学反応の分析
Types of Reactions: Pentafluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom with other functional groups.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a pentafluorophenacyl amine derivative .
作用機序
The mechanism of action of pentafluorophenacyl bromide involves its ability to react with nucleophiles, forming stable derivatives. This reaction is facilitated by the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic . The bromine atom is readily displaced by nucleophiles, leading to the formation of new chemical bonds and stable products .
類似化合物との比較
- 2’,6’-Difluorophenacyl bromide
- 3,5-Difluorophenacyl bromide
- 3’,4’,5’-Trifluoroacetophenone
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 2’,3’,4’,5’,6’-Pentafluoroacetophenone
Uniqueness: Pentafluorophenacyl bromide is unique due to its high reactivity and the stability of the derivatives it forms. The presence of five fluorine atoms significantly enhances its electron-withdrawing capability, making it more reactive compared to other phenacyl bromides with fewer fluorine atoms .
特性
IUPAC Name |
2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHGZNFDGHGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379755 | |
| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-16-7 | |
| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the structure of the product from this unusual reaction confirmed?
A2: The structure of the fluorescent product, tetrafluorobenzo[b]-1,3,5,7-tetraazatetracyclo[7.3.1 3,7 •1 5,9 •0 1,9 ] tetradecan-10-one, was determined using a combination of spectroscopic and crystallographic techniques. The researchers employed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy to elucidate the connectivity and environment of the atoms within the molecule []. The definitive three-dimensional structure was then confirmed through X-ray crystallography, providing unambiguous evidence for the unusual rearrangement and cyclization that occurred during the reaction [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



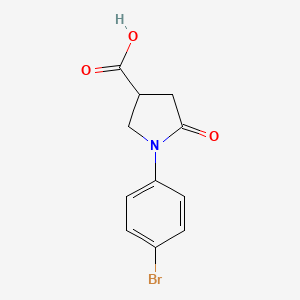
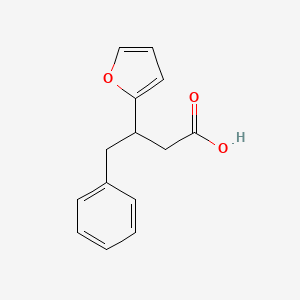
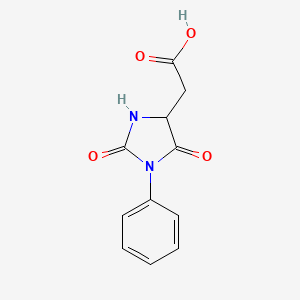
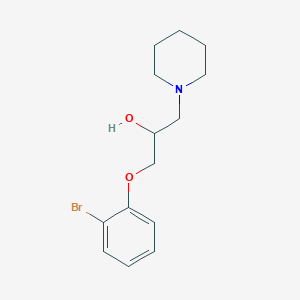
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

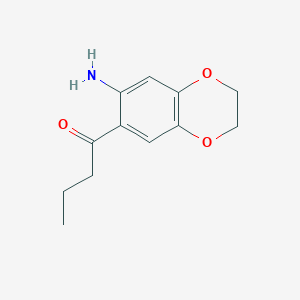
![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)
